molecular formula C19H20Cl2N4O3 B4372115 N~1~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-METHYLBENZAMIDE

N~1~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-METHYLBENZAMIDE

Cat. No.: B4372115
M. Wt: 423.3 g/mol
InChI Key: QFOKOQUYNWDPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-METHYLBENZAMIDE is a complex organic compound that features a pyrazole ring, an isoxazole ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-METHYLBENZAMIDE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of the isoxazole ring: This involves the cyclization of β-keto oximes in the presence of dehydrating agents.

    Coupling reactions: The pyrazole and isoxazole intermediates are then coupled with a benzamide derivative through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Halogen atoms in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N~1~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-METHYLBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Agriculture: The compound may serve as a pesticide or herbicide due to its potential biological activity.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N1-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-METHYLBENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-methylbenzamide
  • **N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-ethylbenzamide

Uniqueness

N~1~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-METHYLBENZAMIDE is unique due to the presence of both pyrazole and isoxazole rings, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(4,5-dichloro-1-methylpyrazol-3-yl)methyl]-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4O3/c1-11-15(12(2)28-23-11)10-27-14-7-5-13(6-8-14)19(26)24(3)9-16-17(20)18(21)25(4)22-16/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOKOQUYNWDPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)N(C)CC3=NN(C(=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-METHYLBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-METHYLBENZAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-METHYLBENZAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-METHYLBENZAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-METHYLBENZAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-METHYLBENZAMIDE

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